2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide
Overview
Description
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide is a chemical compound with a complex structure that includes a bromine atom, an indene ring, and a butanamide group
Preparation Methods
The synthesis of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the indene ring structure, followed by bromination and subsequent amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-2-phenylacetamide: This compound has a similar indene ring structure but differs in the substituents attached to the nitrogen atom.
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide: This compound also contains a bromine atom and an indene ring but has different functional groups attached.
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1H-inden-5-yl)-3-methylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-9(2)13(15)14(17)16-12-7-6-10-4-3-5-11(10)8-12/h6-9,13H,3-5H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAGDRPNUCRDQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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